molecular formula C21H19N5O5 B2513217 (E)-2-(2-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-4-(methoxymethyl)-6-methylnicotinonitrile CAS No. 328244-98-0

(E)-2-(2-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No.: B2513217
CAS No.: 328244-98-0
M. Wt: 421.413
InChI Key: CUJSCNLCLPCUNE-FOKLQQMPSA-N
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Description

(E)-2-(2-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-4-(methoxymethyl)-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Applications

The compound has also shown potential in antiprotozoal applications. Research indicates that its derivatives can be effective against Trypanosoma b.rhodesiense (T. b. r.) and P. falciparum (P. f.), with some compounds being curative in an in vivo mouse model for T. b. r. This opens up avenues for the treatment of diseases like sleeping sickness and malaria (Ismail et al., 2003).

Structural and Spectroscopic Studies

Beyond medicinal applications, there's significant interest in the structural and spectroscopic properties of this compound. Detailed characterizations, including X-ray diffraction and density functional theory (DFT) studies, have been conducted on certain derivatives. These studies are crucial for understanding the compound's properties and potential applications in various fields, including material sciences (Rahmani et al., 2017).

Properties

IUPAC Name

4-(methoxymethyl)-2-[(2E)-2-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-13-8-14(12-29-2)18(10-22)21(24-13)25-23-11-16-5-7-20(31-16)17-6-4-15(30-3)9-19(17)26(27)28/h4-9,11H,12H2,1-3H3,(H,24,25)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJSCNLCLPCUNE-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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